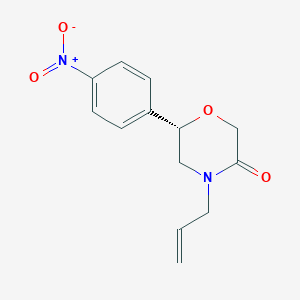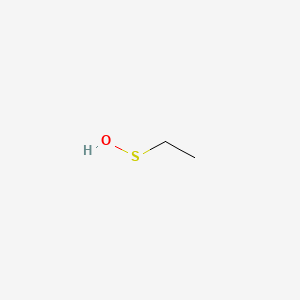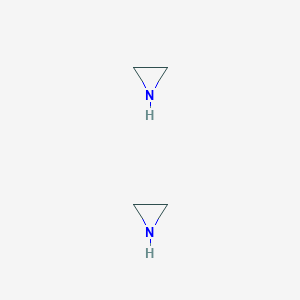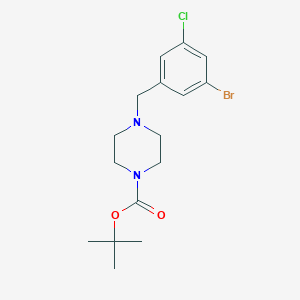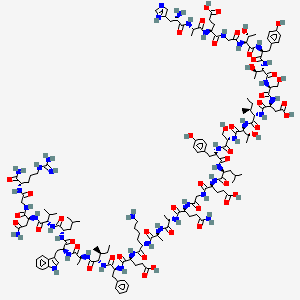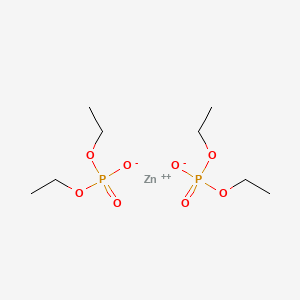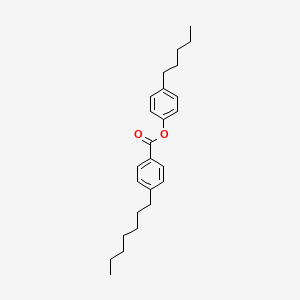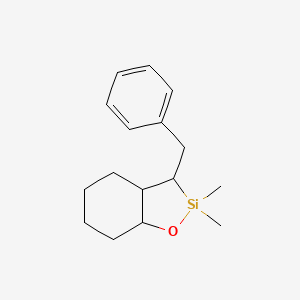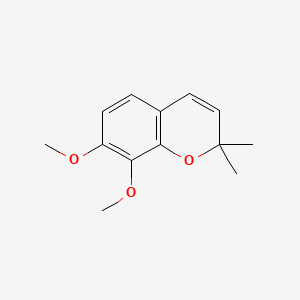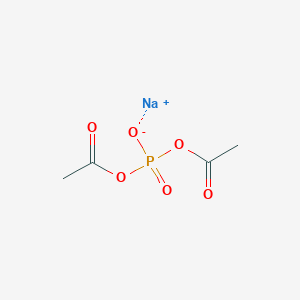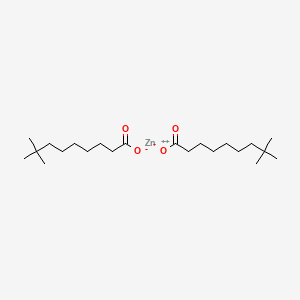
1,3-Benzenediol, 2-methyl-5-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylolivetol: is an organic compound belonging to the family of phenols It is a derivative of olivetol, characterized by the presence of a methyl group attached to the second carbon of the olivetol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylolivetol can be synthesized through several methods. One common approach involves the methylation of olivetol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide, under reflux conditions .
Industrial Production Methods: Industrial production of 2-Methylolivetol often involves catalytic processes to ensure high yield and purity. One such method includes the catalytic oxidative aromatization of olivetol derivatives. This process uses catalysts like iodine and involves oxidative conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylolivetol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-Methylolivetol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor in the biosynthesis of cannabinoids.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 2-Methylolivetol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its phenolic structure allows it to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to donate hydrogen atoms and stabilize reactive species .
Comparaison Avec Des Composés Similaires
Olivetol: The parent compound, lacking the methyl group at the second carbon.
Resorcinol: A dihydroxybenzene similar in structure but with hydroxyl groups at different positions.
Hydroquinone: Another phenolic compound with antioxidant properties.
Uniqueness: 2-Methylolivetol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56226-07-4 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-methyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9(2)12(14)8-10/h7-8,13-14H,3-6H2,1-2H3 |
Clé InChI |
FZOWKKHJBQFDPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


